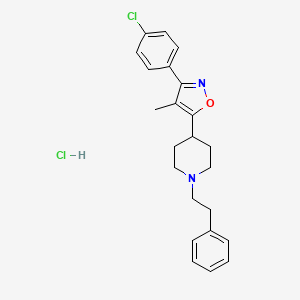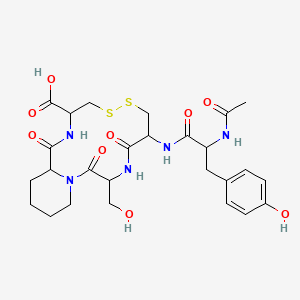
L-741,741 hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-741,741 hydrochloride is a potent and highly selective antagonist of the dopamine D4 receptor. It is chemically known as 3-(4-Chlorophenyl)-4-methyl-5-(1-(2-phenylethyl)piperidin-4-yl)isoxazole hydrochloride. This compound has been extensively studied for its potential therapeutic applications in neuropsychiatric disorders, particularly those involving dopaminergic dysfunction.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of L-741,741 hydrochloride involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoxazole ring and the introduction of the piperidine moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk.
化学反应分析
Types of Reactions: L-741,741 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the isoxazole ring and the piperidine moiety. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve organic solvents and controlled temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with modified functional groups.
科学研究应用
L-741,741 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving dopamine receptor antagonists.
Biology: It helps in understanding the role of dopamine D4 receptors in various biological processes.
Medicine: this compound is investigated for its potential therapeutic effects in treating neuropsychiatric disorders such as schizophrenia and anxiety.
Industry: It is used in the development of new pharmacological agents targeting dopaminergic pathways.
作用机制
L-741,741 hydrochloride exerts its effects by selectively binding to and antagonizing the dopamine D4 receptor. This receptor is involved in modulating neurotransmission in the brain. By blocking the D4 receptor, this compound can alter dopaminergic signaling, which is implicated in various neuropsychiatric conditions. The molecular targets include the dopamine D4 receptor, and the pathways involved are primarily related to dopaminergic neurotransmission.
相似化合物的比较
L-741,742 hydrochloride: Another selective dopamine D4 receptor antagonist with a similar structure but different binding affinities.
Clozapine: An atypical antipsychotic with a broader spectrum of receptor targets, including dopamine D4 receptors.
Haloperidol: A typical antipsychotic that primarily targets dopamine D2 receptors but also has some affinity for D4 receptors.
Uniqueness: L-741,741 hydrochloride is unique due to its high selectivity and potency for the dopamine D4 receptor. This makes it a valuable tool in research for dissecting the specific roles of D4 receptors in neuropsychiatric disorders, unlike broader-spectrum antipsychotics that target multiple receptor types.
属性
分子式 |
C23H26Cl2N2O |
|---|---|
分子量 |
417.4 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-4-methyl-5-[1-(2-phenylethyl)piperidin-4-yl]-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C23H25ClN2O.ClH/c1-17-22(19-7-9-21(24)10-8-19)25-27-23(17)20-12-15-26(16-13-20)14-11-18-5-3-2-4-6-18;/h2-10,20H,11-16H2,1H3;1H |
InChI 键 |
VYIFIEBTXXUVFH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(ON=C1C2=CC=C(C=C2)Cl)C3CCN(CC3)CCC4=CC=CC=C4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Pyrido[4,3-d]pyrimidine deriv. 3r](/img/structure/B10785692.png)
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B10785693.png)
![2-Amino-5-[[amino-(prop-2-ynylamino)methylidene]amino]pentanoic acid](/img/structure/B10785700.png)


![4-N-(3-bromophenyl)-7-N-[4-(dimethylamino)butyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B10785713.png)
![(3R,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B10785725.png)
![4-[3-(4-Chloro-phenyl)-4-methyl-isoxazol-5-yl]-1-phenethyl-piperidine](/img/structure/B10785730.png)
![7-[(6-Carbamimidoyl-1H-indole-3-carbonyl)-amino]-heptanoic acid](/img/structure/B10785738.png)
![15-{[(6-Deoxy-2,3-di-O-methylhexopyranosyl)oxy]methyl}-16-ethyl-4-hydroxy-7-(2-hydroxyethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-6-yl 3,6-dideoxy-4-O-(2,6-dideoxy-3-C-methylhexopyranosyl)-3-(dimethylamino)hexopyranoside](/img/structure/B10785753.png)
![(1S,3R,5R,7R,9S,13R,17R,18S,19Z,21Z,23E,25E,27E,29E,31E,33S,35R,36R,37R)-33-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[(2R,5R)-5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B10785758.png)

